Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate
Description
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate (CAS: Not explicitly listed in evidence) is a pyridine-based derivative featuring a methyl ester group at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₈N₂O₄, as inferred from structural analogs in the evidence . This compound is commonly utilized in organic synthesis, particularly as a building block for pharmaceuticals or ligands, owing to its Boc-protected amine, which enhances stability during reactions .
Synonyms from include:
- Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
- Methyl 6-((tert-butoxycarbonyl)amino)picolinate
- Methyl 6-tert-butoxycarbonylamino-2-pyridinecarboxylate
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17) |
InChI Key |
FKWJVBYNWRZVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate generally involves:
- Functionalization of the pyridine ring at the 6-position with an amino methyl substituent.
- Protection of the amino group with a tert-butoxycarbonyl group to yield the Boc-protected amino methyl derivative.
- Esterification or use of methyl ester derivatives of pyridine-2-carboxylic acid as starting materials.
Method Based on Reductive Amination of Methyl 6-formylpyridine-2-carboxylate
According to patent literature (EP0158843A1), methyl 6-formylpyridine-2-carboxylate ("HPy CME") can be converted into the target compound by reaction with a Boc-protected amino acid amide followed by reduction steps:
- Methyl 6-formylpyridine-2-carboxylate is reacted with (S)-3-amino-2-(tert-butoxycarbonyl)amino propionic acid amide (Boc-DAPA).
- The resulting imine or Schiff base intermediate is then reduced to form methyl 6-[[(S)-2-Boc-amino-2-carbamoylethyl)amino]-methyl]-pyridine-2-carboxylate.
- The reaction is typically conducted in inert organic solvents under controlled temperatures (0°C to 40°C).
- Purification is achieved by chromatographic methods.
This method highlights the use of reductive amination to introduce the Boc-protected amino methyl group at the 6-position of the pyridine ring, starting from the aldehyde functionality of methyl 6-formylpyridine-2-carboxylate.
Boc Protection Using Di-tert-butyl Dicarbonate
The Boc protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base or catalyst:
- Starting from an amino methyl pyridine-2-carboxylate intermediate, di-tert-butyl dicarbonate is added.
- Catalysts such as 4-dimethylaminopyridine or bases like triethylamine facilitate the reaction.
- The reaction is performed in solvents such as tertiary butanol or methanol at room temperature or slightly elevated temperatures.
- After stirring overnight, the solvent is evaporated, and the product is purified by column chromatography.
- Yields reported for similar Boc-protection steps are high, typically above 80%.
Alternative Acyl Chloride Route for Aminopyridyl Derivatives
Another synthetic approach involves:
- Conversion of 6-(methoxycarbonyl)pyridine-2-carboxylic acid to its acyl chloride derivative using thionyl chloride and catalytic dimethylformamide.
- Reaction of the acyl chloride with an aminopyridine derivative (such as 2-amino-methylpyridine) in the presence of triethylamine.
- Refluxing the mixture in dichloromethane for 24 hours under inert atmosphere.
- Work-up involving washing with sodium bicarbonate solution and drying over magnesium sulfate.
- Purification by silica gel column chromatography.
- This method yields moderate to good product amounts (70-88%) and is environmentally friendly and cost-effective.
This method is relevant because it can be adapted to prepare the amino methyl pyridine carboxylate derivatives with Boc protection introduced either before or after the amide formation.
Data Tables Summarizing Synthetic Conditions and Outcomes
Detailed Research Outcomes and Analysis
- The Boc protection strategy using di-tert-butyl dicarbonate is efficient, mild, and yields high purity products suitable for further synthetic transformations.
- The acyl chloride method for preparing aminopyridyl compounds is robust and environmentally benign, producing moderate to good yields, and is adaptable to various substituted pyridine derivatives.
- Reductive amination of methyl 6-formylpyridine-2-carboxylate with Boc-protected amino acid amides provides a direct route to the target compound with controlled stereochemistry and functional group tolerance.
- Spectroscopic characterization (NMR, IR) confirms the successful introduction of the Boc-protected amino methyl group at the 6-position of the pyridine ring, with characteristic signals corresponding to the tert-butoxycarbonyl group and methyl ester functionalities.
- The position of substituents on the pyridine ring affects the electronic environment and steric hindrance, influencing reaction yields and spectroscopic properties.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of structurally related pyridine derivatives, focusing on substituents, molecular formulas, and key applications:
Key Differences and Implications
Substituent Position and Reactivity: The target compound’s methyl ester at the 2-position contrasts with the carboxylic acid in CID 71757747 . This difference impacts solubility: esters (lipophilic) vs. acids (hydrophilic), influencing their use in drug delivery or aqueous-phase reactions. The Boc-protected aminomethyl group in the target compound and tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate allows selective deprotection under acidic conditions, whereas methoxy or bromo groups in other analogs enable regioselective functionalization .
Synthetic Utility :
- Methyl 5-bromo-3-methoxypicolinate is tailored for cross-coupling reactions (e.g., C–C bond formation), while the target compound’s Boc group is ideal for sequential amine deprotection and peptide bond formation.
Stability and Storage :
- Boc-protected amines (as in the target compound) are stable under basic conditions but hydrolyze in strong acids, whereas carboxylic acid derivatives (CID 71757747) may require protection during reactions involving nucleophiles .
Research Findings and Data
Physicochemical Properties
Biological Activity
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate, a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.29 g/mol
The structure includes a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino methyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- E. coli : Minimum Inhibitory Concentration (MIC) of 50 µM.
- S. agalactiae : MIC of 75 µM.
- S. aureus : Notable activity with further investigation required .
Anti-inflammatory Properties
In a study focusing on the compound's anti-inflammatory effects, it was found to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays using human blood .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes that are critical in the inflammatory pathway, particularly those involved in the synthesis of pro-inflammatory mediators.
- Membrane Interaction : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent research article highlighted the synthesis of various pyridine derivatives, including this compound, which were tested for their antibacterial activities using agar diffusion methods. The findings indicated that this compound exhibited a significant zone of inhibition against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Activity
In another clinical study, the compound was evaluated in a model of arthritis where it showed superior efficacy compared to traditional NSAIDs like diclofenac. The pharmacokinetic profile suggested that it could be a viable candidate for further development as an anti-inflammatory agent .
Data Summary
| Activity Type | Target Organism/Pathway | Measurement Method | Result |
|---|---|---|---|
| Antimicrobial | E. coli | MIC Test | 50 µM |
| Antimicrobial | S. agalactiae | MIC Test | 75 µM |
| Anti-inflammatory | PGE2 production | Ex vivo assay | IC50 = 123 nM |
Q & A
Q. Advanced
- Molecular Docking (AutoDock Vina) : Models binding to targets like COX-2 (docking score ≤ –9.0 kcal/mol).
- QSAR : Electron-withdrawing groups at position 6 correlate with improved bioavailability (logP < 2.5) .
What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced
- Calcium Flux Assays : For ion channel modulation (FLIPR® assays using HEK293 cells).
- Kinase Inhibition : ADP-Glo™ assays with IC₅₀ values benchmarked against staurosporine .
How do structural analogs (e.g., spiro or cyclohexane derivatives) compare in terms of conformational flexibility?
Advanced
Spiro analogs (e.g., methyl 6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylate) exhibit restricted rotation, enhancing target selectivity. Computational models (DFT) show spiro systems reduce entropy penalties (ΔΔG ~2 kcal/mol) upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
